Superior Selectivity Index for DPP-4 over DPP-8/9
Sitagliptin exhibits a greater than 2,600-fold selectivity for DPP-4 over the closely related serine proteases DPP-8 and DPP-9 . This selectivity margin is critical, as inhibition of DPP-8 and DPP-9 is linked to significant preclinical toxicity [1]. In direct comparison, vildagliptin demonstrates substantially lower selectivity, with reported Ki values of 810 nM for DPP-8 and 95 nM for DPP-9, translating to a selectivity window of less than 250-fold [2]. This makes sitagliptin a cleaner tool for research focused specifically on DPP-4-mediated pathways.
| Evidence Dimension | In Vitro Selectivity (DPP-4 vs. DPP-8/9) |
|---|---|
| Target Compound Data | >2600-fold selectivity; DPP-4 IC50 = 19 nM, DPP-8 IC50 = 48,000 nM |
| Comparator Or Baseline | Vildagliptin: <250-fold selectivity; DPP-8 Ki = 810 nM, DPP-9 Ki = 95 nM [2] |
| Quantified Difference | >10-fold greater selectivity index for sitagliptin compared to vildagliptin |
| Conditions | Human recombinant DPP-4, DPP-8, and DPP-9 enzyme inhibition assays |
Why This Matters
The significantly higher selectivity of sitagliptin minimizes the risk of confounding results from off-target DPP-8/9 inhibition, ensuring that experimental outcomes are attributable specifically to DPP-4 modulation.
- [1] Lankas GR, et al. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes. 2005;54(10):2988-94. View Source
- [2] GLPBIO. Vildagliptin Product Datasheet. View Source
